molecular formula C16H28N4O4S B2475951 4-cyclopropyl-3-(1-(isopropylsulfonyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2178771-98-5

4-cyclopropyl-3-(1-(isopropylsulfonyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2475951
M. Wt: 372.48
InChI Key: SNZYDFSRZBUCDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclopropyl-3-(1-(isopropylsulfonyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C16H28N4O4S and its molecular weight is 372.48. The purity is usually 95%.
BenchChem offers high-quality 4-cyclopropyl-3-(1-(isopropylsulfonyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclopropyl-3-(1-(isopropylsulfonyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The research on the synthesis of 1,2,4-triazole derivatives and their antimicrobial activities provides insights into the potential applications of these compounds in combating microbial infections. The synthesized compounds exhibited varying degrees of antimicrobial effectiveness, highlighting their potential as antimicrobial agents (Bektaş et al., 2010).

Enzyme Inhibitory Activities

Another study focused on the synthesis of N-substituted 4H-1,2,4-triazol-3-ylthio acetamide derivatives and evaluated their inhibition potential against enzymes such as bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These compounds, particularly 8g, demonstrated good activity against these enzymes, suggesting potential therapeutic applications (Virk et al., 2018).

Anticancer and Antituberculosis Studies

The synthesis and evaluation of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives for their anticancer and antituberculosis activities underscore the potential of such compounds in medical research. Some of these compounds exhibited significant activity against breast cancer cell lines and M. tuberculosis, indicating their potential as therapeutic agents (Mallikarjuna et al., 2014).

Molecular Docking and Enzyme Inhibitory Studies

Investigations into the benzimidazole derivatives bearing 1,2,4-triazole as epidermal growth factor receptor (EGFR) inhibitors included molecular docking studies. These studies aimed to understand the mechanism behind the anti-cancer properties of these compounds, providing insights into their potential as cancer therapeutics (Karayel, 2021).

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure analysis of piperazine derivatives explore the structural aspects of these compounds, contributing to the understanding of their chemical behavior and potential applications in various fields, including pharmaceuticals (Kumara et al., 2017).

properties

IUPAC Name

4-cyclopropyl-2-(2-methoxyethyl)-5-(1-propan-2-ylsulfonylpiperidin-3-yl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O4S/c1-12(2)25(22,23)18-8-4-5-13(11-18)15-17-19(9-10-24-3)16(21)20(15)14-6-7-14/h12-14H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZYDFSRZBUCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCCC(C1)C2=NN(C(=O)N2C3CC3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-3-(1-(isopropylsulfonyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.